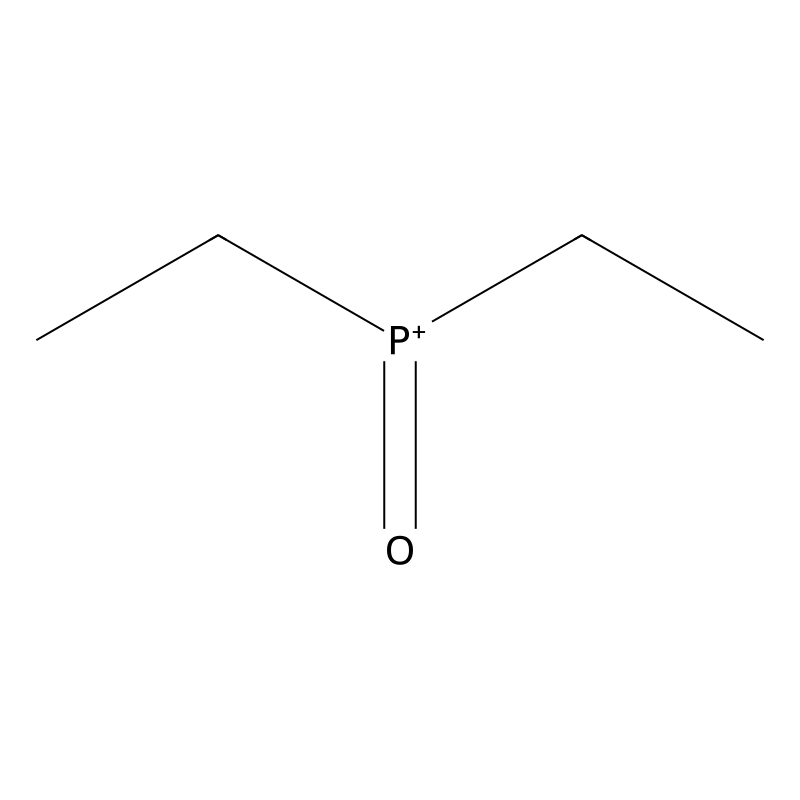Diethylphosphine oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Coordination Chemistry:
DEPO serves as a valuable ligand in coordination chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and reactivity . The lone pair electrons on the phosphorus atom in DEPO enable it to form strong bonds with various metals, creating stable and well-defined complexes . This allows researchers to study the behavior of different metals within these complexes, contributing to the understanding of metal-ligand interactions and their potential applications in catalysis, materials science, and other areas .
Organic Synthesis:
DEPO finds application as a reagent in various organic synthesis processes. Its unique properties, including its ability to act as a mild oxidant and participate in acid-base reactions, make it a useful tool for researchers https://www.smolecule.com/articles. For instance, DEPO has been employed in the synthesis of heterocycles, which are organic compounds containing ring structures with different elements . Additionally, it has been utilized in the selective oxidation of alcohols to aldehydes and ketones, which are essential functional groups in organic molecules .
Material Science:
DEPO exhibits potential applications in material science due to its ability to modify the properties of various materials. For example, researchers have explored incorporating DEPO into polymers to enhance their flame retardancy https://www.smolecule.com/. Additionally, DEPO has been investigated as a potential additive in electrolytes for lithium-ion batteries, aiming to improve their performance and stability . However, further research is needed to fully understand and optimize these applications.
Biological Properties:
Recent studies have revealed potential antioxidant and antimicrobial properties of DEPO https://www.smolecule.com/. Research suggests that DEPO exhibits inhibitory effects on the growth of certain bacteria, including Staphylococcus aureus and Bacillus subtilis . While these findings are promising, further investigations are crucial to understand the underlying mechanisms of these biological activities and determine their potential therapeutic applications.
Diethylphosphine oxide is an organophosphorus compound characterized by the chemical formula . It appears as a colorless liquid and is soluble in polar organic solvents. This compound is notable for its phosphine oxide structure, which distinguishes it from other similar compounds that may exhibit different functional groups or bonding configurations. Diethylphosphine oxide is recognized for its potential utility in various
- Chlorination: This reaction yields diethylphosphoryl chloride.
- Hydroxymethylation: When reacted with formaldehyde, it forms hydroxymethyl derivatives, which can be represented by the equation:
- Radical Reactions: Diethylphosphine oxide has been shown to facilitate radical reactions, such as the preparation of indolones under specific conditions (e.g., at 80 °C in water) through aryl radical formation and cyclization processes .
The biological activity of diethylphosphine oxide has been explored in various studies. It has been observed to exhibit effects on biological systems, particularly in relation to its interactions with siloxanes and other polymeric materials. The compound's reactivity suggests potential applications in pharmaceuticals and agrochemicals, although specific biological mechanisms and effects require further investigation.
Diethylphosphine oxide can be synthesized through several methods:
- Hydrolysis of Chlorodiethylphosphine: This method involves the reaction of chlorodiethylphosphine with water, yielding diethylphosphine oxide and hydrochloric acid as a byproduct.
- Alternative Synthetic Routes: Other methods involve using diethylphosphite as a starting material, which reacts with alkyl halides or Grignard reagents to form diethylphosphine oxide .
Diethylphosphine oxide finds applications across various fields:
- Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Polymer Chemistry: The compound is utilized in reactions involving siloxanes, contributing to the development of new materials with desirable properties.
- Catalysis: Due to its reactive nature, diethylphosphine oxide can act as a catalyst or co-catalyst in certain chemical transformations .
Interaction studies involving diethylphosphine oxide have focused on its reactivity with other compounds and materials. For instance, research has shown that it can influence the properties of polydimethylvinylsiloxanes when used in conjunction with peroxide initiators . These interactions are essential for understanding how diethylphosphine oxide can be effectively utilized in various chemical processes.
Diethylphosphine oxide shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Diethylphosphine oxide | C₄H₁₁OP | Colorless liquid; participates in radical reactions |
| Dimethylphosphine oxide | C₃H₉OP | Similar structure; more reactive due to smaller alkyl groups |
| Diphenylphosphine oxide | C₁₂H₁₁OP | Aromatic character; less soluble than diethyl derivatives |
| Diisopropylphosphine oxide | C₆H₁₅OP | Bulkier structure; different reactivity profile |
Diethylphosphine oxide's unique combination of properties—such as its liquid state at room temperature and solubility in polar solvents—distinguishes it from these similar compounds, making it particularly valuable for specific synthetic applications.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H402 (100%): Harmful to aquatic life [Hazardous to the aquatic environment, acute hazard]
Pictograms


Flammable;Irritant








